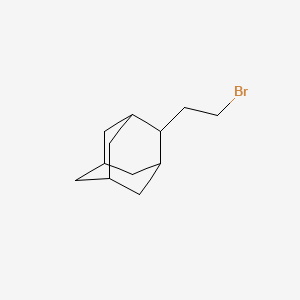
2-(2-Bromoethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)adamantane is an organic compound with the molecular formula C12H19Br. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. This compound is characterized by the presence of a bromoethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)adamantane typically involves the bromination of adamantane derivatives. One common method is the reaction of adamantane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds under mild conditions, yielding this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The adamantane framework can be oxidized or reduced to introduce different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new adamantane derivatives with functional groups like amines or thiols.
Elimination: Formation of alkenes with varying degrees of substitution.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced adamantane derivatives.
Scientific Research Applications
2-(2-Bromoethyl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its antiviral and anticancer properties due to its unique structure.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)adamantane is primarily based on its ability to undergo substitution and elimination reactions. The bromoethyl group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The adamantane framework provides stability and rigidity, making it an ideal scaffold for drug design and material science applications .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)adamantane: Similar structure but with the bromoethyl group attached at a different position.
2-(2-Chloroethyl)adamantane: Chlorine atom instead of bromine, leading to different reactivity.
2-(2-Iodoethyl)adamantane: Iodine atom instead of bromine, affecting the compound’s reactivity and applications
Uniqueness
2-(2-Bromoethyl)adamantane is unique due to its specific reactivity and stability. The presence of the bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Its adamantane framework provides a rigid and stable structure, enhancing its potential in various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-bromoethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUQFFPEHLZWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














